2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one
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Overview
Description
The compound “2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one” is an organic compound . It belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Synthesis Analysis
The synthesis of this compound can be achieved by various methods. One such method involves the reaction of bromine with acetoveratrone in chloroform at room temperature . Another method involves a multi-step reaction with 2 steps: 1) N,N-dimethyl-acetamide / 1.75 h / 40 °C 2) aq. HCl / ethanol .Molecular Structure Analysis
The molecular formula of this compound is C10H10BrClO3 . The InChI Code is 1S/C10H10BrClO3/c1-14-9-3-6 (8 (13)5-11)7 (12)4-10 (9)15-2/h3-4H,5H2,1-2H3 . The molecular weight is 293.54 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Experimental Teaching and Chemical Innovation
This compound is used in the α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry . It’s used in experimental teaching to help students understand the effects of reaction time, reaction temperature, and dosage of the brominating agent . This approach enhances their scientific literacy levels and fosters innovation consciousness as well as practical aptitude .
Synthesis of 4-chloro-α-bromo-acetophenone
4-chloro-α-bromo-acetophenone can be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . This synthesis process is significant in organic chemistry.
Infrared Spectroscopy
This compound is used in infrared (IR) spectroscopy, a common spectroscopic technique for characterizing compound and solvent interactions . It’s used in the conformational analysis of 2-bromo-4-chlorobenzaldehyde .
Solvent Effect Study
The compound is used to study the solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents . This helps in evaluating the reliability of a suitable theoretical model for the solvent effect .
Synthesis of N-fused Tricyclic Indoles
This compound is used as a reactant in the synthesis of N-fused tricyclic indoles . These indoles have various applications in the field of pharmaceuticals and agrochemicals .
Synthesis of Multi-halogenated Alkenes
The compound is used in the synthesis of multi-halogenated alkenes . These alkenes have potential applications in organic chemistry, e.g., in Suzuki–Miyaura or Sonogashira cross-coupling reactions .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEAXQQGIBFGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one |
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